Gardenine
Overview
Description
Gardenine is a natural compound belonging to the iridoid group, found primarily in the fruits of Gardenia jasminoides, commonly known as Cape Jasmine. This compound has garnered attention due to its inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. This compound’s chemical formula is C₁₁H₁₃NO₄, and it has a molecular weight of 223.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gardenine can be synthesized through various chemical reactions involving iridoid precursors. One common method involves the esterification of iridoid glucosides followed by hydrolysis and cyclization to form the iridoid structure. The reaction conditions typically include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the fruits of Gardenia jasminoides. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Gardenine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Halogenating agents, nucleophiles, catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Various oxidized iridoid derivatives.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted iridoid compounds with different functional groups
Scientific Research Applications
Gardenine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex iridoid compounds and as a model compound for studying iridoid chemistry.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other plant metabolites.
Medicine: Explored for its potential therapeutic effects, particularly in skin care products due to its tyrosinase inhibitory activity, which can help in treating hyperpigmentation disorders.
Industry: Utilized in the cosmetic industry for its skin-lightening properties and in the pharmaceutical industry for developing new drugs targeting melanin synthesis
Mechanism of Action
Gardenine exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in the synthesis of melanin. By binding to the active site of tyrosinase, this compound prevents the conversion of tyrosine to dopa and subsequently to dopaquinone, thereby reducing melanin production. This mechanism is particularly beneficial in treating hyperpigmentation disorders and is the basis for its use in skin care products .
Comparison with Similar Compounds
Geniposide: Another iridoid glycoside found in Gardenia jasminoides with similar inhibitory effects on tyrosinase.
Loganin: An iridoid glycoside found in various plants, known for its anti-inflammatory and antioxidant properties.
Secoiridoids: A subclass of iridoids with diverse biological activities, including anti-inflammatory and anticancer effects.
Uniqueness of Gardenine: this compound stands out due to its potent tyrosinase inhibitory activity, making it particularly valuable in the cosmetic industry for skin-lightening products. Its unique iridoid structure also provides a distinct chemical scaffold for developing new therapeutic agents targeting melanin synthesis .
Properties
IUPAC Name |
methyl 4-hydroxy-2-oxa-10-azatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)7-4-12-9-8-6(7)2-3-11(8,14)5-16-9/h2-4,6,8-9,12,14H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMCZARMNNIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2C3C1C=CC3(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930549 | |
Record name | Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139682-36-3 | |
Record name | Gardenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139682363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90930549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources of Gardenine and what other compounds are typically found alongside it?
A1: this compound has been isolated from various plant sources. For instance, it was found in Peltostigma guatemalense, a Rutaceae species from Colombia [], and in Esenbeckia almawillia Kaastra, another Rutaceae species []. In both cases, this compound was found alongside other alkaloids, coumarins, flavonoids, and terpenes. Interestingly, the study on Peltostigma guatemalense also identified the co-occurrence of this compound B, a related flavonoid [].
Q2: Are there any studies investigating the metabolism of this compound by human gut bacteria?
A3: While no studies specifically investigating this compound metabolism by human gut bacteria are cited in the provided research, a related study explored the bacterial transformation of geniposide and gardenoside, iridoid glycosides, into nitrogen-containing compounds []. This research highlighted the role of specific bacterial strains like Peptostreptococcus anaerobius and Klebsiella pneumoniae in this biotransformation process []. Although focused on different compounds, this study underscores the potential for human gut bacteria to significantly modify ingested natural products, warranting further investigation into the interaction between this compound and the gut microbiome.
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